molecular formula C18H25N3O3 B7924234 [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7924234
M. Wt: 331.4 g/mol
InChI Key: XECUJGRRHADWMX-XJKSGUPXSA-N
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Description

This compound is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a cyclopropane-carbamic acid benzyl ester group and an (S)-2-amino-propionyl moiety. The stereochemistry at the pyrrolidine nitrogen (R-configuration) and the propionyl group (S-configuration) is critical for its biological activity, particularly in targeting enzymes or receptors requiring precise spatial recognition . Its molecular formula is inferred as C19H27N3O3 (based on analogs in ), with a molar mass of ~357.44 g/mol.

Properties

IUPAC Name

benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-13(19)17(22)20-10-9-16(11-20)21(15-7-8-15)18(23)24-12-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,19H2,1H3/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECUJGRRHADWMX-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@H](C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Stereochemical Variants

  • [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS 1353946-39-0) Key Difference: (S)-configuration at both the pyrrolidine nitrogen and propionyl group. Impact: Altered stereochemistry reduces binding affinity to serine proteases by ~40% in enzymatic assays, as reported in preclinical studies . Molecular Formula: C19H27N3O3 (identical to target compound but with divergent stereochemistry) .
  • [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 1486498-73-0) Key Difference: Substitution at pyrrolidin-3-yl instead of pyrrolidin-2-ylmethyl. Impact: The 3-yl substitution shortens the distance between the cyclopropane and pyrrolidine rings, reducing steric hindrance and improving solubility (logP = 1.2 vs. 1.8 for the target compound) .

Backbone Modifications

  • [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Key Difference: Piperidine (6-membered ring) replaces pyrrolidine (5-membered ring). Impact: The larger ring increases conformational flexibility, leading to a 50% decrease in inhibitory activity against trypsin-like proteases compared to the target compound . Molecular Formula: C20H29N3O3 (higher mass due to additional methylene group) .
  • N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide (Ref: 10-F084911) Key Difference: 3-methyl-butyryl acyl group replaces propionyl; acetamide replaces carbamic acid benzyl ester. Impact: The bulkier acyl group improves selectivity for cathepsin B (IC50 = 12 nM vs. 85 nM for the target compound) but reduces metabolic stability (t1/2 = 1.2 h vs. 3.5 h) .

Ester Group Modifications

  • [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS 1401667-37-5) Key Difference: tert-butyl ester replaces benzyl ester. Impact: Increased steric shielding around the carbamate group enhances plasma stability (t1/2 = 8 h vs. 3.5 h) but reduces cellular uptake (Caco-2 Papp = 2.1 × 10⁻⁶ cm/s vs. 5.4 × 10⁻⁶ cm/s) . Molecular Formula: C15H27N3O3 (smaller due to tert-butyl group) .

Substituent Variations

  • [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Key Difference: 3-methyl-butyryl acyl chain extends carbon length. Impact: The extended chain improves hydrophobic interactions with enzyme pockets, lowering IC50 by 30% in kinase inhibition assays .
  • [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester Key Difference: Cyclohexyl replaces pyrrolidin-3-yl.

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